2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H13BrN2O2S and its molecular weight is 377.26. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy
The compound 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide shows potential in the field of photodynamic therapy. A study on similar benzothiazole derivatives indicates that these compounds can serve as Type II photosensitizers, which are valuable for treating cancer in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Heparanase Inhibition
Compounds similar to this compound have been identified as inhibitors of heparanase, an endo-beta-glucuronidase. These inhibitors, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, exhibit notable heparanase inhibitory activity, which is significant in the context of potential cancer treatments (Xu et al., 2006).
Antipsychotic Agents
In the realm of neuropsychopharmacology, benzamide derivatives, closely related to the compound , have been synthesized and evaluated for their antidopaminergic properties. They demonstrate potential as antipsychotic agents, particularly in the treatment of conditions influenced by dopamine receptor interactions (Högberg et al., 1990).
Antidiabetic Agents
Another application area is in the treatment of diabetes mellitus. Benzamide derivatives, such as 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide, have been identified as promising antihyperglycemic agents, contributing to the search for new treatments for diabetes (Nomura et al., 1999).
Future Directions
The future directions for research on “2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives have been known to interact with various biochemical pathways, including signal transduction, enzyme inhibition, and protein-protein interactions .
Pharmacokinetics
Its molecular weight (214.059) suggests that it may have suitable properties for oral absorption .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific mechanistic studies, it’s challenging to determine how these factors might affect this compound .
Properties
IUPAC Name |
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOMMBRJCVCSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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